![molecular formula C17H18N2O B6006454 2-[(2,3-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6006454.png)

2-[(2,3-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(2,3-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole” appears to contain a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This type of compound is a fused aromatic ring made up of benzene and imidazole . The benzimidazole core is often found in various important natural products and pharmaceuticals .

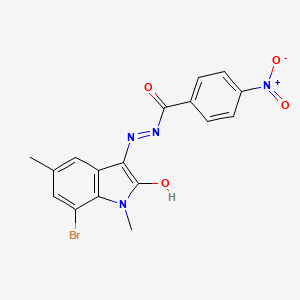

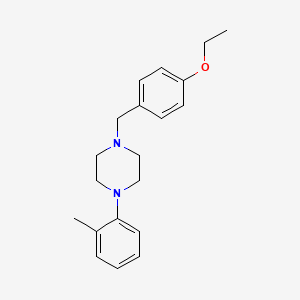

Molecular Structure Analysis

The molecular structure of “2-[(2,3-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole” would likely consist of a benzimidazole core with a methyl group at the 5-position and a 2,3-dimethylphenoxy)methyl group at the 2-position .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the benzimidazole core could contribute to the compound’s aromaticity, and the various substituents could influence its polarity, solubility, and reactivity .Applications De Recherche Scientifique

Antimicrobial Activity

Benzimidazole derivatives: have been recognized for their potent antimicrobial properties. The compound can be synthesized into various derivatives that exhibit significant in vitro antimicrobial activity . These derivatives can target key functional proteins in bacterial cell division, such as FtsZ, making them potential candidates for novel antibacterial agents .

Drug Discovery

The structural framework of benzimidazole is integral in the discovery of new drugs. The compound’s derivatives can be used to develop innovative drugs with mechanisms of action different from traditional antibiotics, addressing the urgent need for treatments against drug-resistant bacterial infections .

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives can be explored for their efficacy against a broad array of systematic and superficial fungal infections. This is particularly relevant given the increase in frequency of systemic fungal infections in humans over the past decades .

Organic Synthesis

As a reagent, this compound is utilized in organic synthesis, especially in the synthesis of amides and esters. Its role as a catalyst in activating the carboxylic acid group of starting materials is crucial in the formation of these compounds, which are important in pharmaceutical synthesis.

Chemical Biology

In chemical biology, the compound’s derivatives can be studied for their biochemical and pharmacological effects. The wide range of biological activities exhibited by benzimidazole molecules makes them effective against various strains of microorganisms, which is valuable for biochemical studies .

Catalysis

The compound acts as a catalyst in various chemical reactions, including the acylation of amines. This reaction is significant in the synthesis of many pharmaceuticals, and studying the catalytic properties of this compound can lead to the development of new catalysts based on its structure.

Pharmaceutical Production

Future research directions include developing new synthetic routes for pharmaceutical production. The compound’s derivatives could play a role in creating more efficient and cost-effective methods for producing essential medications.

Bioactive Heterocyclic Compound Research

Benzimidazoles are a class of bioactive heterocyclic compounds with a wide range of biological activities. Research into the compound’s derivatives could contribute to the understanding of heterocyclic compounds’ roles in biological systems and their potential therapeutic applications .

Mécanisme D'action

Target of Action

Similar compounds with benzimidazole moieties have been known to exhibit antimicrobial activity .

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes at the molecular level that inhibit the growth of bacteria .

Biochemical Pathways

It’s worth noting that benzimidazole derivatives often interfere with the normal functioning of bacterial cells, leading to their death .

Pharmacokinetics

Thereafter, metaxalone concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours .

Result of Action

Similar compounds with benzimidazole moieties have been known to exhibit antimicrobial activity, inhibiting the growth of bacteria .

Propriétés

IUPAC Name |

2-[(2,3-dimethylphenoxy)methyl]-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-11-7-8-14-15(9-11)19-17(18-14)10-20-16-6-4-5-12(2)13(16)3/h4-9H,10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYJZUCIRKOVJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)COC3=CC=CC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,3-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6006375.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]-5-methoxybenzamide](/img/structure/B6006381.png)

![7-(2,3-difluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006388.png)

![N'-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6006412.png)

![9-cyclopropyl-7-(difluoromethyl)-2-[1-(methylsulfonyl)-4-piperidinyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6006419.png)

![N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6006431.png)

![[1-({1-[3-(methylthio)butyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6006453.png)